molecular formula C23H22ClN3O3 B2585606 N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904213-97-3

N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2585606
CAS RN: 1904213-97-3
M. Wt: 423.9
InChI Key: QEZUKDPVDMPSSB-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Biological Activities of Nicotinamide Derivatives

Nicotinamide derivatives exhibit a wide range of biological activities. For instance, some derivatives have been studied for their antimicrobial properties against various bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Compounds structurally similar to N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide could, therefore, be explored for similar biological activities (Patel & Shaikh, 2010).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of nicotinamide derivatives are pivotal in their applications. For example, the study of thermolysis of N-arylnicotinamide oximes has provided insights into the chemical transformations that these compounds can undergo, leading to various products with potential pharmaceutical relevance (Gaber, Muathen, & Taib, 2012). Such studies highlight the synthetic versatility of nicotinamide derivatives and their utility in creating new chemical entities.

Applications in Redox Chemistry

Nicotinamide derivatives play a crucial role in redox chemistry, particularly in the context of synthetic cofactor analogues for biocatalysis. These analogues mimic the function of natural cofactors like NAD(P)H, facilitating redox reactions in a controlled manner. This aspect is crucial for developing new synthetic routes and biocatalytic processes, expanding the potential applications of nicotinamide derivatives in organic synthesis and industrial chemistry (Paul, Arends, & Hollmann, 2014).

Corrosion Inhibition

Interestingly, nicotinamide derivatives have also been explored for their corrosion inhibition properties. This application is particularly relevant in the protection of metals from corrosion in acidic environments, indicating the potential of these compounds in industrial applications beyond pharmaceuticals (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-20-14-18(15-26-22(20)30-19-9-12-29-13-10-19)23(28)27(21-8-4-5-11-25-21)16-17-6-2-1-3-7-17/h1-8,11,14-15,19H,9-10,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZUKDPVDMPSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

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